1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-5-24-12(3)9-15(23-24)18(26)21-17-8-11(2)22-25(17)19-20-14-7-6-13(27-4)10-16(14)28-19/h6-10H,5H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPQTFZTVGEJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
IUPAC Name:
this compound
Molecular Formula
The molecular formula is with a molecular weight of approximately 318.4 g/mol.
Research indicates that this compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways. The following mechanisms have been identified:
- Antimicrobial Activity : The benzothiazole moiety is known for its antimicrobial properties, which may contribute to the overall efficacy of the compound against bacterial and fungal strains.
- Anti-inflammatory Effects : Studies suggest that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Preliminary studies indicate that it may have cytotoxic effects on specific cancer cell lines, including breast and colon cancer cells.
- Neurological Disorders : Given its potential to modulate neurotransmitter systems, it may be useful in treating conditions like anxiety or depression.
- Cardiovascular Health : Its anti-inflammatory properties suggest potential applications in cardiovascular diseases.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines (HCT116 and MCF7) demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 12 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its efficacy as an anti-inflammatory agent.
Research Findings Table
Scientific Research Applications
Synthesis and Characterization
Recent advancements in synthetic methodologies have enabled the efficient production of benzothiazole derivatives, including the target compound. Various synthetic pathways such as Knoevenagel condensation , Biginelli reaction , and one-pot multicomponent reactions have been employed to synthesize related compounds, demonstrating their versatility and potential for modification to enhance biological activity .
The compound's structure suggests potential anti-tubercular properties due to the presence of benzothiazole moieties known for their biological activity. Studies have shown that benzothiazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values in the low micromolar range .
| Compound | IC50 (μM) | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 | High |
| 7b | NT | 0.32 | Moderate |
| 7c | NT | 0.32 | Moderate |
| INH | 0.2 | NT | High |
NT: Not tested
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of benzothiazole derivatives. Molecular docking studies have been conducted to assess binding affinities to target enzymes like DprE1, which is critical for developing new anti-tubercular drugs . Modifications at specific positions on the benzothiazole ring and pyrazole core can significantly influence the compound's potency.
Therapeutic Potential
The therapeutic potential of this compound extends beyond anti-tubercular applications. Benzothiazole derivatives have been investigated for various pharmacological activities, including:
- Anticancer : Some derivatives show promise in inhibiting tumor growth.
- Antimicrobial : Effective against a range of bacterial strains.
- Anti-inflammatory : Potential applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in treating infectious diseases:
- Anti-Tubercular Activity : A study evaluated a series of synthesized benzothiazole compounds against M. tuberculosis, revealing that modifications led to enhanced activity compared to standard treatments .
- Anticancer Properties : Research indicated that certain benzothiazole derivatives could induce apoptosis in cancer cell lines, suggesting a dual role as both antimicrobial and anticancer agents .
- In Vivo Studies : Preliminary in vivo studies demonstrated that selected derivatives exhibited significant reductions in bacterial load in infected models, supporting their further development as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
Key Observations :
- Substituent Effects : The 6-methoxy group on the benzothiazole in the target compound may enhance solubility and hydrogen-bonding capacity compared to methyl or sulfonyl groups .
- Carboxamide Position : Pyrazole-3-carboxamide (target) vs. pyrazole-4-carboxamide derivatives alters steric interactions and binding affinity .
Pyrazole-Carboxamide Derivatives with Varied Heterocycles
Key Observations :
- Heterocycle Replacement : Benzothiazole in the target compound may confer distinct π-π stacking and hydrophobic interactions compared to pyridyl or benzisoxazole systems .
Preparation Methods
Preparation of 6-Methoxy-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxyphenol with thiourea under acidic conditions:
Conditions :
Formation of the Pyrazole Ring
A cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate produces 3-methyl-1H-pyrazol-5-amine :
Conditions :
Coupling of Benzothiazole and Pyrazole Moieties
The amine group of 3-methyl-1H-pyrazol-5-amine is coupled to 6-methoxy-1,3-benzothiazol-2-carbonyl chloride using Hunig’s base as a catalyst:
Conditions :
-
Dichloromethane (DCM), 0°C to room temperature, 12 hours
Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid
Alkylation of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid
The ethyl group is introduced via alkylation of 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl bromide in the presence of a base:
Conditions :
Activation to Acid Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride :
Conditions :
Amide Coupling and Final Product Isolation
The two fragments are coupled using HATU as a coupling agent:
Optimized Conditions :
-
Solvent: Acetonitrile
-
Temperature: 0°C to room temperature
-
Reaction Time: 6 hours
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Process Optimization and Scale-Up Considerations
Solvent Screening
Comparative analysis of solvents for the amide coupling step:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 58 | 97 |
| DMF | 65 | 98 |
| Acetonitrile | 63 | 99 |
Q & A
Q. What are the standard synthetic methodologies for 1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving Suzuki-Miyaura coupling for aryl-aryl bond formation and condensation reactions. Key steps include:
- Step 1 : Reaction of ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with aryl boronic acids (e.g., 6-methoxybenzothiazole derivatives) using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and degassed DMF/H₂O as solvent at 80°C for 12 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity.
- Critical Parameters : Oxygen-free conditions, precise stoichiometry of Pd catalyst (2–5 mol%), and pH control during workup .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy group (6-OCH₃) in the benzothiazole ring appears as a singlet at δ 3.8–4.0 ppm, while pyrazole protons resonate at δ 6.2–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 466.12) and fragmentation patterns to validate the structure .
- IR Spectroscopy : Carboxamide C=O stretching at ~1650–1680 cm⁻¹ and benzothiazole C-S bonds at ~650 cm⁻¹ .
Q. How is the purity and stability of the compound assessed during storage?
- Methodological Answer :
- HPLC Analysis : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; purity >98% is required for biological assays .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the carboxamide group and methoxy substituent. Use LC-MS to identify degradation products .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from variations in:
- Catalyst Loading : Excess Pd(PPh₃)₄ (>5 mol%) may cause side reactions (e.g., homocoupling of boronic acids). Optimize at 3 mol% .
- Solvent Choice : DMF provides higher yields than THF due to better solubility of intermediates. Replace with DMAc if thermal stability is an issue .
- Table 1 : Yield Optimization Strategies
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 3 mol% | +15% |
| Solvent | DMF/H₂O (9:1) | +20% |
| Reaction Time | 12 hours | +10% |
Q. What computational methods are used to predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. For this compound, the benzothiazole ring acts as an electron-deficient moiety (LUMO = −1.8 eV), favoring nucleophilic attack at the pyrazole carboxamide group .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The methoxy group forms hydrogen bonds with Arg118 in the ATP-binding pocket (binding energy: −9.2 kcal/mol) .
Q. How to address discrepancies in biological activity across studies?
- Methodological Answer : Inconsistent IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from:
- Assay Conditions : Varying pH (7.4 vs. 6.8) affects protonation of the carboxamide group. Standardize to pH 7.4 with 10 mM PBS buffer .
- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects. Pre-test for target protein expression via Western blot .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
